Methyl 5-bromonicotinate
Overview
Description
Methyl 5-bromonicotinate is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring, and the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .
Mechanism of Action
Target of Action
Methyl 5-bromonicotinate is primarily used as a substrate in the synthesis of pyridine alkaloids from Rubiaceae . The primary targets of this compound are the organometallic reagents involved in palladium-catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether . This interaction leads to the formation of pyridine alkaloids, which are biologically active compounds with various pharmacological effects .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of pyridine alkaloids from Rubiaceae . The downstream effects of this pathway include the production of these alkaloids, which have been found to exhibit a wide range of biological activities, including antimicrobial activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of pyridine alkaloids from Rubiaceae . These alkaloids have various biological activities, contributing to the pharmacological effects observed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action and efficacy . This compound is slightly soluble in water, but very soluble in chloroform and methanol . This suggests that the compound’s action and efficacy may be influenced by the solvent used. Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromonicotinate plays a significant role in biochemical reactions, particularly in the synthesis of pyridine alkaloids through palladium-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The compound’s interactions with these biomolecules are primarily catalytic, enabling the formation of complex organic structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate in catalytic reactions, where it binds to the active sites of enzymes, facilitating the formation of new chemical bonds . This binding interaction can result in enzyme inhibition or activation, depending on the specific reaction and enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of pyridine alkaloids . It interacts with enzymes such as palladium catalysts and other cofactors to facilitate these metabolic processes. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its biochemical activity and overall cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the reaction of 5-bromonicotinic acid with diazomethane in diethyl ether. This reaction is performed at low temperatures to control the reactivity of diazomethane and to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Common reagents include palladium catalysts, phosphine ligands, and organometallic reagents such as Grignard reagents or organozinc compounds.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Formation of 5-bromo-3-pyridinemethanol.
Oxidation: Formation of 5-bromonicotinic acid.
Scientific Research Applications
Methyl 5-bromonicotinate has several applications in scientific research:
Materials Science: The compound is used in the preparation of metal-organic frameworks (MOFs) with unique properties such as luminescence, magnetism, and catalysis.
Biology and Medicine: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Methyl 5-bromonicotinate can be compared with other similar compounds such as:
Methyl 5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoronicotinate: Contains a fluorine atom, which imparts different electronic properties and reactivity.
Methyl nicotinate: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZXPWBILCHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351394 | |
Record name | Methyl 5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-44-5 | |
Record name | Methyl 5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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